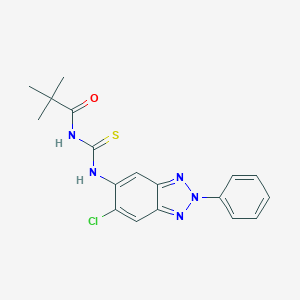
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-(2,2-dimethylpropanoyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-(2,2-dimethylpropanoyl)thiourea is a complex organic compound that belongs to the benzotriazole family. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. This compound, in particular, is characterized by its unique structure, which includes a benzotriazole core substituted with a chloro and phenyl group, and a carbamothioyl group attached to a dimethylpropanamide moiety.
Preparation Methods
The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-(2,2-dimethylpropanoyl)thiourea involves several steps. One common synthetic route includes the following steps:
Formation of Benzotriazole Core: The benzotriazole core is synthesized by reacting o-phenylenediamine with nitrous acid, leading to the formation of benzotriazole.
Chlorination and Phenylation: The benzotriazole is then chlorinated and phenylated to introduce the chloro and phenyl groups at specific positions.
Carbamothioylation: The chlorinated and phenylated benzotriazole is reacted with thiocarbamoyl chloride to introduce the carbamothioyl group.
Attachment of Dimethylpropanamide: Finally, the carbamothioylated benzotriazole is reacted with 2,2-dimethylpropanamide under specific conditions to yield the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-(2,2-dimethylpropanoyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and specific temperatures and pH conditions to optimize the reaction rates and yields.
Scientific Research Applications
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-(2,2-dimethylpropanoyl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used as a UV stabilizer in plastics and coatings, as well as a corrosion inhibitor in metal protection.
Mechanism of Action
The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-(2,2-dimethylpropanoyl)thiourea involves its interaction with specific molecular targets. The compound’s benzotriazole core allows it to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. This interaction can inhibit the activity of certain enzymes or disrupt the function of specific receptors, leading to its observed biological effects.
Comparison with Similar Compounds
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-(2,2-dimethylpropanoyl)thiourea can be compared with other benzotriazole derivatives, such as:
2-(2-Hydroxyphenyl)-2H-benzotriazole: Known for its use as a UV stabilizer.
2-(5-Chloro-2H-benzotriazol-2-yl)-4-methylphenol: Another UV stabilizer with similar structural features.
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2,2-dimethylpropanamide: A closely related compound with slight structural variations.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbamothioyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18ClN5OS |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[(6-chloro-2-phenylbenzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H18ClN5OS/c1-18(2,3)16(25)21-17(26)20-13-10-15-14(9-12(13)19)22-24(23-15)11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,20,21,25,26) |
InChI Key |
ZLYHDVQWQWSGRN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC2=NN(N=C2C=C1Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC2=NN(N=C2C=C1Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide](/img/structure/B251462.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B251463.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-iodobenzamide](/img/structure/B251465.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B251466.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B251468.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B251469.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B251471.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251473.png)
![2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251474.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251475.png)
![4-methoxy-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide](/img/structure/B251477.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B251478.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251479.png)
![3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251480.png)
